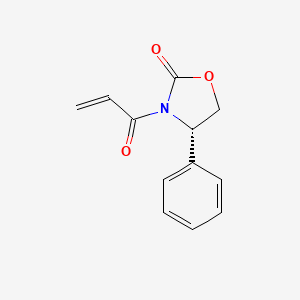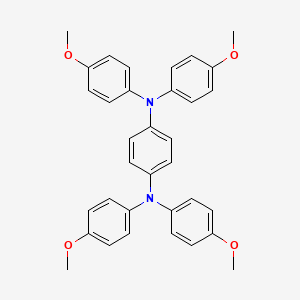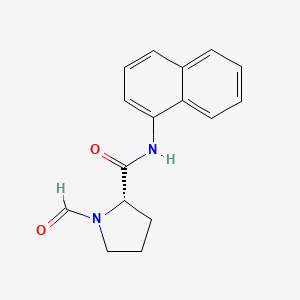
2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- is a chemical compound with the molecular formula C16H16N2O2 It is known for its unique structure, which includes a pyrrolidine ring and a naphthalene moiety
Métodos De Preparación
The synthesis of 2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- typically involves the reaction of pyrrolidine derivatives with naphthalene-based compounds. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon. Industrial production methods may involve large-scale reactions in controlled environments to ensure high yield and purity.
Análisis De Reacciones Químicas
2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives, leading to the formation of substituted pyrrolidinecarboxamides.
Aplicaciones Científicas De Investigación
2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- involves its interaction with specific molecular targets and pathways. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest its involvement in cellular signaling and metabolic processes.
Comparación Con Compuestos Similares
2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- can be compared with other similar compounds, such as:
2-Pyrrolidinecarboxamide, 1-(2-chloroacetyl)-N-formyl-, (2S)-: This compound has a chloroacetyl group instead of a naphthalene moiety, leading to different chemical properties and applications.
2-Pyrrolidinecarboxamide, N-(2-methyl-1-naphthalenyl)-, (2S)-:
The uniqueness of 2-Pyrrolidinecarboxamide, 1-formyl-N-1-naphthalenyl-, (2S)- lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
289725-61-7 |
|---|---|
Fórmula molecular |
C16H16N2O2 |
Peso molecular |
268.31 g/mol |
Nombre IUPAC |
(2S)-1-formyl-N-naphthalen-1-ylpyrrolidine-2-carboxamide |
InChI |
InChI=1S/C16H16N2O2/c19-11-18-10-4-9-15(18)16(20)17-14-8-3-6-12-5-1-2-7-13(12)14/h1-3,5-8,11,15H,4,9-10H2,(H,17,20)/t15-/m0/s1 |
Clave InChI |
MOIJXKYGDWLHLY-HNNXBMFYSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
SMILES canónico |
C1CC(N(C1)C=O)C(=O)NC2=CC=CC3=CC=CC=C32 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,2'-([1,1'-Biphenyl]-4,4'-diyl)bis[4,6-bis(4-methoxyphenyl)-1,3,5-triazine]](/img/structure/B14252608.png)
![2,4,6-Tris(4-{[4-(decyloxy)phenyl]ethynyl}phenyl)-1,3,5-triazine](/img/structure/B14252611.png)
![N,N'-Hexane-1,6-diylbis[N'-(3,5-dichloropyridin-4-yl)urea]](/img/structure/B14252612.png)
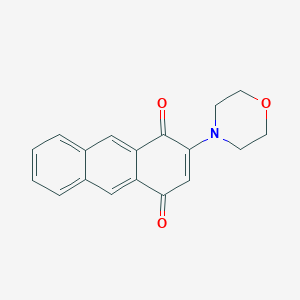
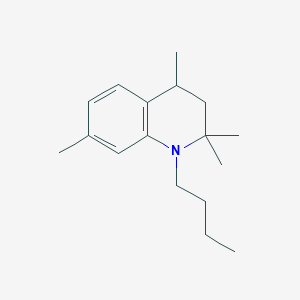
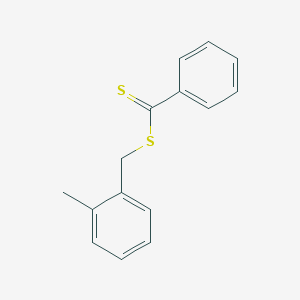
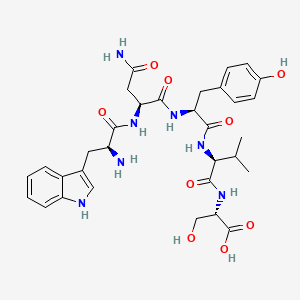
![N-[2-Hydroxy-5-(methanesulfonyl)phenyl]methanesulfonamide](/img/structure/B14252645.png)
![2-[(Benzylamino)methyl]-4,6-dinitrophenol](/img/structure/B14252648.png)
![Phosphonic acid, [(1S)-1-phenylethyl]-](/img/structure/B14252652.png)
![Diazene, [4-[(3-chlorophenyl)methoxy]phenyl]phenyl-](/img/structure/B14252655.png)

